

# Tozorakimab (CDD3506): A Comparative Analysis in Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CDD3506  |           |
| Cat. No.:            | B1139400 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

Tozorakimab, also known as MEDI3506, is an investigational human monoclonal antibody developed for the treatment of various inflammatory diseases. This guide provides a comparative overview of tozorakimab's efficacy, mechanism of action, and clinical development landscape in Diabetic Kidney Disease (DKD) and Atopic Dermatitis (AD), in the context of established standard-of-care treatments.

# Mechanism of Action: Dual Inhibition of IL-33 Signaling

Tozorakimab targets Interleukin-33 (IL-33), a key alarmin cytokine that plays a crucial role in the inflammatory cascade following tissue damage or infection.[1][2][3][4] The antibody has a unique dual mechanism of action, inhibiting the signaling of both the reduced (IL-33red) and oxidized (IL-33ox) forms of the cytokine through distinct pathways.[1][2][3][4]

- Inhibition of IL-33red/ST2 Pathway: Tozorakimab binds to IL-33 with high affinity, preventing its interaction with the ST2 receptor (suppression of tumorigenicity 2). This interaction is a primary driver of pro-inflammatory responses.[1][2][3][4]
- Inhibition of IL-33ox/RAGE-EGFR Pathway: The antibody also blocks the activity of oxidized IL-33, which signals through the RAGE (receptor for advanced glycation end products) and







EGFR (epidermal growth factor receptor) complex. This pathway is implicated in epithelial dysfunction and remodeling.[1][2][3][4]

By blocking both pathways, tozorakimab aims to reduce inflammation and promote epithelial repair.[1][2][3]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. [PDF] Tozorakimab (MEDI3506): a dual-pharmacology anti-IL-33 antibody that inhibits IL-33 signalling via ST2 and RAGE/EGFR to reduce inflammation and epithelial dysfunction | Semantic Scholar [semanticscholar.org]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Tozorakimab (MEDI3506): an anti-IL-33 antibody that inhibits IL-33 signalling via ST2 and RAGE/EGFR to reduce inflammation and epithelial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tozorakimab (CDD3506): A Comparative Analysis in Inflammatory Disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1139400#cdd3506-efficacy-compared-to-standard-drug]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com